Cas no 68319-44-8 (5-(4-nitrophenyl)methylimidazolidine-2,4-dione)

5-(4-nitrophenyl)methylimidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
- 5-(4-nitrophenyl)methylimidazolidine-2,4-dione
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5-(4-nitrophenyl)methylimidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122182-1.0g |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 1.0g |
$70.0 | 2025-03-21 | |
Enamine | EN300-122182-2.5g |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 2.5g |
$142.0 | 2025-03-21 | |
Enamine | EN300-122182-250mg |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 250mg |
$36.0 | 2023-10-02 | |
1PlusChem | 1P01E8RY-50mg |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95% | 50mg |
$86.00 | 2024-04-22 | |
1PlusChem | 1P01E8RY-10g |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95% | 10g |
$595.00 | 2024-04-22 | |
Aaron | AR01E90A-5g |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95% | 5g |
$371.00 | 2023-12-14 | |
A2B Chem LLC | AX43374-1g |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95% | 1g |
$109.00 | 2024-04-19 | |
Enamine | EN300-122182-2500mg |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 2500mg |
$142.0 | 2023-10-02 | |
Enamine | EN300-122182-500mg |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 500mg |
$53.0 | 2023-10-02 | |
Enamine | EN300-122182-1000mg |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
68319-44-8 | 95.0% | 1000mg |
$70.0 | 2023-10-02 |
5-(4-nitrophenyl)methylimidazolidine-2,4-dione 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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8. Caper tea
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
5-(4-nitrophenyl)methylimidazolidine-2,4-dioneに関する追加情報
5-(4-Nitrophenyl)methylimidazolidine-2,4-dione: A Comprehensive Overview
The compound with CAS No 68319-44-8, commonly referred to as 5-(4-nitrophenyl)methylimidazolidine-2,4-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the research of 5-(4-nitrophenyl)methylimidazolidine-2,4-dione.
5-(4-Nitrophenyl)methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their versatile applications in medicinal chemistry. The molecule features a substituted phenyl group at the 5-position of the imidazolidine ring system. This substitution introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and exploration in various chemical reactions.
Recent studies have highlighted the potential of 5-(4-nitrophenyl)methylimidazolidine-2,4-dione as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways.
The synthesis of 5-(4-nitrophenyl)methylimidazolidine-2,4-dione typically involves multi-step processes that include nucleophilic substitution and cyclization reactions. The starting materials often include 4-nitrobenzaldehyde and appropriate amine derivatives. The reaction conditions are optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound.
In terms of applications, 5-(4-nitrophenyl)methylimidazolidine-2,4-dione has shown promise in the field of materials science as well. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
Moreover, recent advancements in green chemistry have led to the exploration of eco-friendly synthesis methods for 5-(4-nitrophenyl)methylimidazolidine-2,4-dione. Researchers are investigating the use of microwave-assisted synthesis and enzymatic catalysis to reduce environmental impact while maintaining product quality.
In conclusion, 5-(4-nitrophenyl)methylimidazolidine-2,4-dione is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science. As ongoing studies continue to uncover new applications and improved synthesis methods, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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